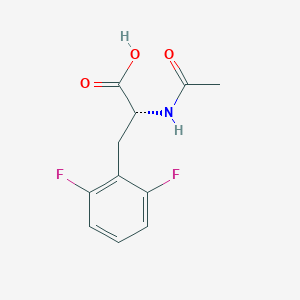

N-Acetyl-3-(2,6-difluorophenyl)-D-alanine

Description

Contextualization within N-Acylated Amino Acid Derivatives in Chemical Biology

N-acylated amino acids are a broad class of molecules where an acyl group (in this case, an acetyl group) is attached to the nitrogen atom of an amino acid. wikipedia.orgnih.gov These compounds are a subset of the larger fatty acid amides family, which are lipids formed from a fatty acid and a biogenic amine linked by an amide bond. frontiersin.orgnih.gov This family is structurally related to endocannabinoids like anandamide. frontiersin.orgnih.gov

N-acylated amino acids are found in various biological systems and play diverse roles. wikipedia.org For instance, N-acetylated derivatives of all common amino acids have been identified in biological systems. nih.gov Historically, the focus was on short-chain N-acylated amino acids as they can be biomarkers for certain metabolic diseases. nih.gov More recently, a wider range of these molecules, including those with long-chain fatty acids, have been discovered and are recognized for their therapeutic potential. nih.gov They are involved in numerous physiological and pathological processes, including cell migration, inflammation, metabolic homeostasis, and pain signaling. wikipedia.orgnih.gov For example, specific N-acyl alanines have demonstrated antiproliferative effects in laboratory studies. nih.gov The acetylation of amino acids, as seen in N-Acetyl-3-(2,6-difluorophenyl)-D-alanine, is a key modification that can alter the parent molecule's properties and biological activity. google.com

Significance of Fluorinated Amino Acids in Medicinal Chemistry and Drug Discovery

The introduction of fluorine into amino acids is a powerful and widely used strategy in medicinal chemistry to enhance the properties of drug candidates. nih.govnih.gov Fluorine's unique characteristics, such as its small size and high electronegativity, allow it to significantly alter a molecule's physicochemical properties. nbinno.com

Incorporating fluorine into amino acid side chains can lead to several advantages:

Enhanced Metabolic Stability : Fluorine can shield adjacent chemical bonds from enzymatic degradation, increasing the molecule's half-life in the body. nih.govnbinno.com

Increased Lipophilicity and Permeability : The addition of fluorine can improve a compound's ability to cross cell membranes, potentially leading to better oral bioavailability. nih.govnbinno.com

Modulation of Binding Affinity : Fluorine's electron-withdrawing nature can alter the electronic properties of a molecule, which can lead to more potent and selective binding to biological targets. nih.gov

Conformational Control : The presence of fluorine can influence the three-dimensional shape of peptides and proteins, which is crucial for their biological function. nih.gov

Probes for Research : Fluorinated amino acids are valuable tools for studying protein structure and function using ¹⁹F NMR spectroscopy and for in vivo imaging applications like Positron Emission Tomography (PET) when using the ¹⁸F isotope. nih.gov

The use of fluorinated amino acids is a growing trend, particularly with the increasing interest in peptide-based drugs, which often suffer from poor stability and permeability. nih.gov

Overview of Current Research Trajectories and Gaps for this compound

Currently, there is a notable gap in published research focusing specifically on this compound. The compound is available from various chemical suppliers, indicating its use primarily as a building block in chemical synthesis. chemicalbook.comaromsyn.combldpharm.com A multi-step synthesis process for the compound has been described, which involves the use of an Aspergillus genus acylase in the final step, highlighting a potential route for its production. chemicalbook.com

Based on the characteristics of its structural components, several logical research trajectories can be proposed:

Enzyme Inhibition Studies : The D-alanine component is significant. D-amino acids and their derivatives are known to interact with bacterial enzymes. For example, the antibiotic D-cycloserine inhibits D-alanyl-D-alanine synthetase, an essential enzyme in bacterial cell wall synthesis. nih.gov Research could explore whether this compound acts as an inhibitor for similar bacterial enzymes, potentially as a novel antibacterial agent.

Probing Enzyme Specificity : N-acetyl-D-alanine is used as a substrate to identify and characterize D-aminoacylases. fishersci.casigmaaldrich.com The addition of the bulky and electronegative 2,6-difluorophenyl group could make this compound a useful probe to study the active site and substrate specificity of these and other enzymes.

Development of Novel Peptides : As a synthetic amino acid, it could be incorporated into peptides. The difluorophenyl group would be expected to confer increased metabolic stability and altered conformational properties to the resulting peptide, a common strategy in drug development. nih.govnbinno.com

Antiviral Research : Recent studies have investigated D-alanine as a potential biomarker and therapeutic option for severe viral infections like influenza and COVID-19. nih.gov It would be a logical step to investigate whether acylated and fluorinated derivatives like this compound exhibit similar or enhanced effects.

The primary research gap is the lack of fundamental biological and pharmacological characterization of this specific molecule. Future studies are needed to explore its bioactivity, potential therapeutic applications, and utility as a tool in chemical biology.

Data Tables

Table 1: Physicochemical Properties of this compound This table is generated from data available from chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 266360-56-9 | chemicalbook.combldpharm.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₁F₂NO₃ | aromsyn.combldpharm.comchemicalbook.com |

| Molecular Weight | 243.21 g/mol | bldpharm.comchemicalbook.com |

| Purity | ≥97% | aromsyn.com |

| MDL Number | MFCD09261294 | bldpharm.com |

Table 2: Effects of Fluorination on Amino Acids in Medicinal Chemistry This table summarizes the general benefits of incorporating fluorine into amino acid structures as discussed in the literature.

| Benefit | Description | Source(s) |

| Metabolic Stability | Increases resistance to enzymatic degradation, prolonging the molecule's active time in the body. | nih.govnbinno.com |

| Membrane Permeability | Enhances lipophilicity, which can improve the ability of the molecule to pass through cell membranes. | nih.gov |

| Binding Affinity | Alters the electronic properties, potentially leading to stronger and more selective interactions with target proteins. | nih.gov |

| Conformational Control | Influences the folding and overall 3D structure of peptides, which can optimize biological activity. | nih.gov |

| Research & Imaging | Enables the use of techniques like ¹⁹F NMR and ¹⁸F PET to study molecular interactions and distribution. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-8(12)3-2-4-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVRNHLRLBIHRI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=C(C=CC=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650616 | |

| Record name | N-Acetyl-2,6-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-56-9 | |

| Record name | N-Acetyl-2,6-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Strategies for N Acetyl 3 2,6 Difluorophenyl D Alanine

Chemical Synthetic Routes and Optimization

The chemical synthesis of N-Acetyl-3-(2,6-difluorophenyl)-D-alanine is typically achieved through a multi-step process, often starting with commercially available precursors like 2,6-Difluorobenzyl bromide. The optimization of this route focuses on maximizing yield and purity at each stage.

Multi-step Reaction Protocols and Reagent Systems (e.g., starting from 2,6-Difluorobenzyl bromide)

A known synthetic pathway to produce this compound involves a four-step reaction sequence. chemicalbook.com This process begins with the alkylation of a glycine (B1666218) equivalent, followed by hydrolysis, acetylation, and finally, enzymatic resolution to isolate the desired D-enantiomer.

The initial step involves the reaction of 2,6-Difluorobenzyl bromide with a protected glycine derivative. A common reagent system for this alkylation step is sodium ethoxide in ethanol (B145695). This is followed by hydrolysis of the protecting groups, typically using a strong base like sodium hydroxide (B78521) in a methanol-water mixture. The resulting racemic amino acid, 3-(2,6-difluorophenyl)-DL-alanine, is then acetylated. The final and crucial step is the stereoselective enzymatic hydrolysis to yield the target D-enantiomer. chemicalbook.com

Table 1: Multi-step Synthesis Protocol

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | Alkylation | NaOEt / ethanol / 2 h / Heating | Diethyl 2-((2,6-difluorobenzyl)amino)malonate | 90% |

| 2 | Hydrolysis & Decarboxylation | 2M NaOH / methanol; H₂O / 3 h / 40 °C | 3-(2,6-difluorophenyl)-DL-alanine | - |

| 3 | Acetylation | p-xylene (B151628) / 2 h / Heating | N-Acetyl-3-(2,6-difluorophenyl)-DL-alanine | 92% |

Reaction Condition Parameters and Yield Enhancement Strategies

For the initial alkylation, the use of a strong base like sodium ethoxide and heating ensures the reaction proceeds to completion. chemicalbook.com The subsequent hydrolysis step is performed under controlled temperature (40 °C) to ensure complete removal of the ester and malonate groups without causing unwanted side reactions. chemicalbook.com The acetylation step is carried out at an elevated temperature in a high-boiling solvent like p-xylene to drive the reaction forward. chemicalbook.com

Yield enhancement strategies often involve:

Stoichiometry Control: Precise control of the molar ratios of reactants to minimize the formation of byproducts.

Process Monitoring: Utilizing analytical techniques like HPLC and TLC to monitor the progress of each reaction step, ensuring it goes to completion before proceeding to the next stage.

Purification Techniques: Employing appropriate crystallization and chromatography methods at intermediate stages to purify the products, which can improve the efficiency of subsequent steps.

Enzymatic Synthesis and Biocatalytic Approaches for Stereoselective Production

Enzymatic methods are highly valued in the synthesis of chiral compounds like this compound due to their high stereoselectivity, which often simplifies the purification process and increases the enantiomeric purity of the final product.

Application of D-Aminoacylase/Amidohydrolase Enzymes (e.g., Aspergillus genus acylase)

The key to producing the specific D-enantiomer is the use of a stereoselective enzyme. In this synthesis, a D-aminoacylase, specifically an acylase from the Aspergillus genus, is employed. chemicalbook.com D-aminoacylases (also known as N-acyl-D-amino acid deacylases) are enzymes that selectively catalyze the hydrolysis of the N-acyl group from D-amino acids, leaving the N-acyl-L-amino acid untouched. nih.govnih.gov

This enzymatic step is a classic example of kinetic resolution. The enzyme acts on the racemic mixture of N-Acetyl-3-(2,6-difluorophenyl)-DL-alanine. It specifically hydrolyzes the acetyl group from the D-enantiomer to produce 3-(2,6-difluorophenyl)-D-alanine and leaves N-Acetyl-3-(2,6-difluorophenyl)-L-alanine unreacted. The reaction is conducted under specific pH (8.0) and temperature (38 °C) conditions to ensure optimal enzyme activity and stability. chemicalbook.com The difference in chemical properties between the resulting free D-amino acid and the unreacted N-acetylated L-amino acid allows for their separation.

Table 2: Enzymatic Resolution Parameters

| Parameter | Value |

|---|---|

| Enzyme | Aspergillus genus acylase |

| Substrate | N-Acetyl-3-(2,6-difluorophenyl)-DL-alanine |

| Temperature | 38 °C |

| pH | 8.0 |

| Duration | 48 h |

Chiral Resolution Techniques for Enantiopure Synthesis

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. The enzymatic hydrolysis described above is the core of the resolution technique in this synthesis. Following the enzymatic reaction, the mixture contains the free D-amino acid and the N-acetylated L-amino acid. Their separation is typically achieved by leveraging their different physical and chemical properties.

Common separation methods in this context include:

Extraction: Utilizing the difference in solubility of the free amino acid and the acetylated form in different solvents at a specific pH. The free amino acid has both an acidic and a basic group, making its solubility highly pH-dependent, whereas the N-acetylated form has only the carboxylic acid group.

Crystallization: Fractional crystallization can be used to separate the two compounds based on differences in their crystal structure and solubility.

Chromatography: Preparative-scale chromatography, particularly ion-exchange chromatography, can effectively separate the charged free amino acid from the N-acetylated amino acid. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in N Acetyl 3 2,6 Difluorophenyl D Alanine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While a specific NMR spectrum for N-Acetyl-3-(2,6-difluorophenyl)-D-alanine is not publicly available, the expected signals can be predicted based on its structure. The analysis would focus on identifying signals corresponding to the acetyl methyl group, the protons on the alanine (B10760859) backbone, and the characteristic splitting patterns of the difluorophenyl ring.

Illustrative Example: ¹H NMR Data for N-Acetyl-D-phenylalanine

To illustrate the utility of NMR, the ¹H NMR spectrum of N-Acetyl-D-phenylalanine provides a clear example of how structural features are resolved. The spectrum would display distinct peaks for the acetyl protons, the methine proton of the chiral center, the methylene (B1212753) protons adjacent to the phenyl ring, and the aromatic protons of the phenyl group. The chemical shifts and coupling constants of these protons provide definitive evidence for the structure of the molecule.

Interactive Data Table: Representative ¹H NMR Data for N-Acetyl-D-phenylalanine

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Acetyl CH₃ | ~2.0 | Singlet | N/A |

| α-CH | ~4.7 | Multiplet | - |

| β-CH₂ | ~3.1 | Multiplet | - |

| Aromatic CH | ~7.3 | Multiplet | - |

Note: The data presented in this table is representative for N-Acetyl-D-phenylalanine and serves as an illustrative example. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Purity and Identity Confirmation (e.g., LC-MS, UPLC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is highly sensitive and provides crucial information about the molecular weight of a compound, which is a primary indicator of its identity. When coupled with liquid chromatography (LC-MS or UPLC-MS), it allows for the separation of components in a mixture prior to mass analysis, making it an excellent tool for both identity confirmation and purity assessment.

For this compound, MS would be used to confirm its molecular weight of 243.21 g/mol . High-resolution mass spectrometry (HRMS) could further provide the exact mass, confirming the elemental composition of the molecule with high accuracy. In an LC-MS analysis, the compound would elute at a specific retention time and the corresponding mass spectrum would show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts.

Illustrative Example: LC-MS Data for N-Acetyl-D-phenylalanine

In the analysis of N-Acetyl-D-phenylalanine, LC-MS would confirm its molecular weight of 207.23 g/mol . A typical experiment would show a peak in the chromatogram at a specific retention time, and the mass spectrum for that peak would display an ion at m/z 208.2, corresponding to the [M+H]⁺ ion. The presence of this ion at the expected retention time provides strong evidence for the identity of the compound.

Interactive Data Table: Representative Mass Spectrometry Data for N-Acetyl-D-phenylalanine

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| Observed Ion [M+H]⁺ | 208.2 m/z |

Note: This data is for N-Acetyl-D-phenylalanine and is intended to be illustrative. The specific ions and their abundances can vary based on the instrument and analytical conditions.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for assessing the purity of compounds and quantifying their concentration. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For chiral molecules like this compound, chiral HPLC is particularly important to determine the enantiomeric purity. openochem.org

A typical HPLC method for purity assessment involves monitoring the elution of the compound from the column using a UV detector. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Chiral HPLC methods use a special column with a chiral stationary phase that can differentiate between enantiomers, allowing for their separation and quantification. chromatographyonline.comskpharmteco.com This is critical for ensuring that the desired enantiomer (in this case, the D-form) is present in high purity and that the unwanted L-enantiomer is below acceptable limits.

Illustrative Example: Chiral HPLC for Purity of N-Acetyl-D-phenylalanine

A chiral HPLC method for N-Acetyl-D-phenylalanine would be developed to separate it from its L-enantiomer. The chromatogram of a racemic mixture would show two distinct peaks with different retention times, corresponding to the D- and L-enantiomers. By analyzing a sample of N-Acetyl-D-phenylalanine, the presence and quantity of the L-enantiomer can be determined, thus establishing the enantiomeric purity of the sample.

Interactive Data Table: Representative Chiral HPLC Method Parameters for N-Acetyl-Amino Acids

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD) |

| Mobile Phase | A mixture of organic solvents (e.g., hexane, isopropanol) and additives |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Retention Time of D-enantiomer | Varies depending on exact conditions |

| Retention Time of L-enantiomer | Varies depending on exact conditions |

Note: This table provides general parameters for chiral HPLC analysis of N-acetyl-amino acids. The specific conditions would need to be optimized for this compound.

Biological Activity and Mechanistic Investigations of N Acetyl 3 2,6 Difluorophenyl D Alanine

Enzyme Inhibition Studies

No research articles or data were identified that profiled the inhibitory effects of N-Acetyl-3-(2,6-difluorophenyl)-D-alanine on the specified enzymes.

Aminopeptidase (B13392206) Inhibition Profiling (e.g., Human and Porcine Aminopeptidase N)

No studies were found that investigated the inhibitory activity of this compound against human or porcine aminopeptidase N.

Investigations into Other Enzyme Targets (e.g., Carbonic Anhydrase II)

There is no available research on the inhibitory effects of this compound on Carbonic Anhydrase II or any other specified enzyme targets.

Mechanistic Elucidation of Enzyme-Ligand Interactions and Kinetics

In the absence of any identified enzyme inhibition, no information on the mechanistic details or kinetic parameters of enzyme-ligand interactions involving this compound is available.

Antimicrobial Efficacy Assessment

No data from studies assessing the antimicrobial efficacy of this compound against the specified bacterial and fungal strains were found.

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis)

No literature was identified that reported on the antibacterial activity of this compound against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, or Bacillus subtilis.

Antifungal Activity (e.g., against Candida albicans)

There is no available research documenting any antifungal activity of this compound against Candida albicans.

Antioxidant Activity Evaluation

No studies evaluating the antioxidant activity of this compound through assays such as DPPH, ABTS, FRAP, or others have been found in the public domain.

Exploration of Other Pharmacological Activities

There is no available research on the potential antitumor, anti-inflammatory, antidepressant, antimalarial, antidiabetic, or anticonvulsant properties of this compound.

Cellular and Molecular Target Identification

No studies have been published that identify or propose specific cellular or molecular targets for this compound.

Pharmacokinetic and Metabolic Investigations of N Acetyl 3 2,6 Difluorophenyl D Alanine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The ADME profile of N-acylated amino acids is influenced by both the fatty acid and the amino acid components. The N-acetylation and the D-configuration of the alanine (B10760859) in N-Acetyl-3-(2,6-difluorophenyl)-D-alanine are key determinants of its interaction with biological systems.

Absorption: Generally, small N-acylated amino acids can be absorbed in the gastrointestinal tract. The presence of the acetyl group may increase the lipophilicity of the parent D-alanine derivative, potentially facilitating its absorption across biological membranes. Some N-acylated amino acids have been investigated as oral delivery agents, suggesting they possess favorable absorption characteristics.

Distribution: Following absorption, N-acylated amino acids are distributed throughout the body. The specific distribution pattern would depend on the compound's physicochemical properties, such as its polarity and size. Tissues with high metabolic activity, such as the liver and kidneys, are often significant sites of accumulation and metabolism for xenobiotics and endogenous compounds.

Metabolism: The primary metabolic pathway for N-acetylated amino acids is deacetylation, a reaction catalyzed by acylase enzymes. nih.gov These enzymes are particularly abundant in the kidneys. nih.gov The deacetylation of this compound would yield acetic acid and 3-(2,6-difluorophenyl)-D-alanine. Further metabolism of the resulting D-amino acid could occur.

Excretion: The excretion of N-acylated amino acids and their metabolites typically occurs via the kidneys and is eliminated in the urine. mdpi.com Unmetabolized this compound, as well as its deacetylated metabolite, would likely be cleared from the body through renal excretion.

Table 1: General ADME Profile of N-Acylated Amino Acids

| Pharmacokinetic Parameter | General Characteristics for N-Acylated Amino Acids |

|---|---|

| Absorption | Generally well-absorbed, influenced by lipophilicity. |

| Distribution | Dependent on physicochemical properties; potential accumulation in metabolically active organs. |

| Metabolism | Primarily through deacetylation by acylase enzymes, mainly in the kidneys. nih.gov |

| Excretion | Renal excretion of the parent compound and its metabolites. mdpi.com |

In vivo Disposition and Bioavailability Research

The in vivo disposition and bioavailability of N-acylated amino acids are areas of active research, with some studies indicating that these compounds can have significant systemic exposure after administration.

Disposition: Studies on similar compounds, such as N-acetylhistidine and N-acetyltryptophan, have shown that these molecules can accumulate in the kidney, where they are metabolized by acylases. nih.gov This suggests a similar disposition pattern for this compound, with the kidneys playing a central role in its processing.

Bioavailability: The oral bioavailability of N-acylated amino acids can be variable. Factors influencing bioavailability include the efficiency of absorption, as well as first-pass metabolism in the gut wall and liver. The stability of the N-acetyl bond to hydrolysis in the gastrointestinal tract and during first-pass metabolism is a critical determinant of the amount of intact drug that reaches systemic circulation. Some N-acylated amino acids have been specifically designed to enhance the oral bioavailability of therapeutic peptides, indicating their potential for efficient uptake from the gut.

Metabolic Pathways and Metabolite Identification in Biological Systems

The metabolic pathways for N-acylated amino acids are primarily catabolic, involving the cleavage of the amide bond.

Metabolic Pathways: The most probable metabolic pathway for this compound is enzymatic hydrolysis of the N-acetyl group. This reaction is catalyzed by a class of enzymes known as aminoacylases, or more specifically, acylase I and acylase III, which are known to deacetylate N-acetylated amino acids in vivo. nih.gov Following deacetylation, the resulting 3-(2,6-difluorophenyl)-D-alanine would be subject to further metabolism, potentially involving transamination or oxidative deamination.

Metabolite Identification: The primary and most readily identifiable metabolite of this compound in biological systems would be 3-(2,6-difluorophenyl)-D-alanine . Acetic acid would be the other product of hydrolysis. Further downstream metabolites could arise from the metabolism of the D-amino acid, though the specific products would depend on the enzymatic machinery available to process this unnatural amino acid.

Table 2: Predicted Metabolic Pathway for this compound

| Step | Reaction | Primary Enzyme(s) | Resulting Metabolite(s) |

|---|---|---|---|

| 1 | Deacetylation | Acylases | 3-(2,6-difluorophenyl)-D-alanine and Acetic Acid |

| 2 | Further Metabolism | D-amino acid oxidase, Transaminases | Potential further degradation products of the D-amino acid |

Biosynthetic Origin and Endogenous Occurrence of N-Acylated D-Amino Acids

The presence of N-acylated amino acids in biological systems is well-documented, and they can arise from both enzymatic and non-enzymatic processes. mdpi.comnih.gov

Biosynthetic Origin: N-acylated amino acids are formed through the conjugation of an acyl group, often from an acyl-CoA molecule, to an amino acid. nih.gov This process can be catalyzed by various transferase enzymes. mdpi.com The formation of N-acetylated amino acids specifically involves the transfer of an acetyl group from acetyl-CoA. nih.gov While most endogenous amino acids are in the L-configuration, the existence of N-acylated D-amino acids has been reported. nih.gov These can be formed through the action of specific enzymes that can utilize D-amino acids as substrates. frontiersin.org For example, a GNAT-related enzyme has been described that can catalyze the formation of N-acetyl-D-aromatic amino acids. frontiersin.org

Endogenous Occurrence: N-acetylated amino acids are found endogenously and can serve as biomarkers for certain metabolic diseases. nih.gov For instance, in aminoacidopathies, elevated levels of N-acetylated amino acid conjugates corresponding to the increased amino acids are observed. mdpi.com While the endogenous occurrence of this compound is highly unlikely due to the synthetic nature of the difluorophenylalanine moiety, the presence of other N-acylated D-amino acids in biological systems provides a precedent for their formation and existence.

Toxicological Assessment and Safety Profiling Research Oriented

Mutagenicity Studies and Genetic Toxicology

No studies were found that investigated the potential of N-Acetyl-3-(2,6-difluorophenyl)-D-alanine to cause genetic mutations or chromosomal damage. Standard mutagenicity assays, such as the Ames test or in vitro and in vivo chromosomal aberration tests, have not been reported for this compound.

Teratogenicity Investigations and Developmental Toxicity

There is no available research on the potential of this compound to cause birth defects or other developmental abnormalities. Teratogenicity studies, typically conducted in animal models, have not been published for this compound.

Research on Potential Acute and Chronic Toxicity Effects

No data from acute or chronic toxicity studies for this compound could be located. Information regarding the potential health effects of single or repeated exposure to this compound is not available in the public domain.

Potential Therapeutic Applications and Future Research Directions

Preclinical Development Prospects in Identified Disease Areas

There is no publicly available information on any preclinical studies conducted on N-Acetyl-3-(2,6-difluorophenyl)-D-alanine. Consequently, no disease areas have been identified for its potential therapeutic application.

Development of Advanced Delivery Systems and Formulation Strategies

No research has been published on the formulation of this compound or the development of any advanced delivery systems for this compound.

Emerging Research Areas and Unexplored Biological Pathways for this compound

There are no emerging areas of research or any identified biological pathways associated with this compound in the public domain. The biological activity of this compound remains uncharacterized in published scientific literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Acetyl-3-(2,6-difluorophenyl)-D-alanine, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves coupling 2,6-difluorophenyl groups to a D-alanine backbone followed by acetylation. Key steps include:

- Substrate Activation : Use of coupling reagents like EDC/HOBt for amide bond formation between the phenyl group and D-alanine .

- Acetylation : Acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) to protect the amino group .

- Optimization : Reaction temperature (often 0–25°C) and solvent choice (e.g., DMF or THF) significantly impact purity and yield. Catalysts like DMAP may accelerate acetylation .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm structural integrity, with fluorinated aromatic protons appearing as distinct splitting patterns (~δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHFNO: 243.21 Da) .

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity (>98% for pharmaceutical-grade standards) .

Q. What are the primary stability concerns for this compound under laboratory storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the acetyl group .

- Moisture : Lyophilization or desiccants (e.g., silica gel) prevent hydrolysis of the amide bond .

- Long-Term Stability : Periodic HPLC analysis (every 6 months) is recommended to monitor decomposition .

Advanced Research Questions

Q. How does the 2,6-difluorophenyl moiety influence the compound’s interaction with biological targets?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine atoms increase the aromatic ring’s electron deficiency, enhancing binding to hydrophobic pockets in enzymes (e.g., proteases or kinases) .

- Metabolic Stability : Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, as shown in analogs like metalaxyl-M (a fungicide with similar fluorinated motifs) .

- Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What strategies resolve contradictions in enzymatic inhibition data for fluorinated alanine derivatives?

- Methodological Answer :

- Control Experiments : Compare inhibition curves with non-fluorinated analogs (e.g., N-Acetyl-D-alanine) to isolate fluorine’s role .

- Structural Analysis : X-ray crystallography or molecular docking identifies steric/electronic interactions between the difluorophenyl group and active sites .

- Statistical Validation : Use replicate assays (n ≥ 3) and multivariate analysis to account for batch-to-batch variability .

Q. How can reaction pathways be optimized to minimize by-products during large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real-time .

- Solvent Screening : Switch from DMF to greener solvents (e.g., cyclopentyl methyl ether) to improve regioselectivity .

- Catalyst Tuning : Palladium-based catalysts (e.g., Pd/C) may reduce side reactions during aryl coupling steps .

Safety and Compliance

Q. What safety protocols are recommended for handling fluorinated aromatic compounds like this?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of airborne particulates, as fluorinated aromatics may exhibit unclassified toxicity .

- Waste Disposal : Neutralize acidic by-products (e.g., HCl from acetylation) before disposal, following local regulations for halogenated waste .

- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure, given the lack of hazard data for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.